5-Mesityloxazolidin-2-one
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Overview
Description
5-Mesityloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound features a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mesityloxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . This method is efficient and yields high amounts of the desired product. Another method involves the halocyclofunctionalization of allyl-carbamates, which provides high regio- and stereocontrol .
Industrial Production Methods
Industrial production of this compound typically involves the use of ionic liquids as promoting media for the fixation of carbon dioxide. This method is clean and efficient, utilizing propargylic alcohols, amines, and carbon dioxide catalyzed by copper(I) under mild conditions .
Chemical Reactions Analysis
Types of Reactions
5-Mesityloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinones.
Substitution: N-arylation and acylation reactions are common, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like aryl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Scientific Research Applications
5-Mesityloxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Mesityloxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the mechanism of action of linezolid, where the compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex . This inhibition effectively stops bacterial reproduction and growth.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone with enhanced potency and reduced resistance potential.
Sutezolid: A derivative with promising activity against tuberculosis.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential use as a chiral auxiliary make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-7-4-8(2)11(9(3)5-7)10-6-13-12(14)15-10/h4-5,10H,6H2,1-3H3,(H,13,14) |
InChI Key |
PUZFDOKYVJUOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CNC(=O)O2)C |
Origin of Product |
United States |
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